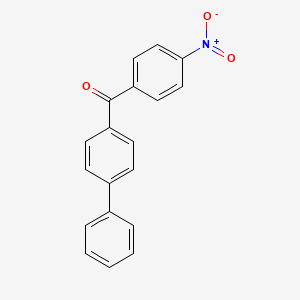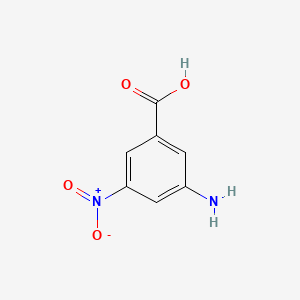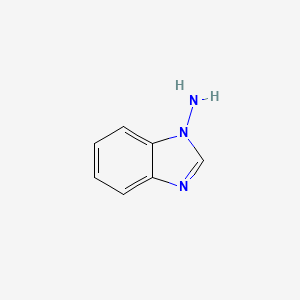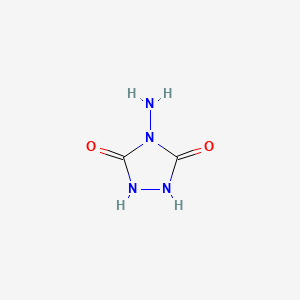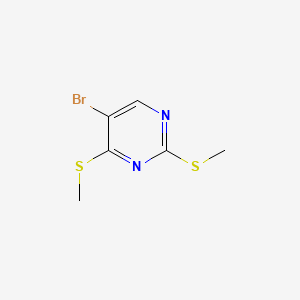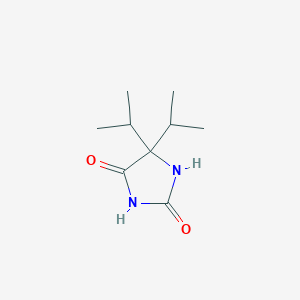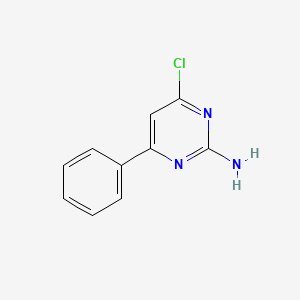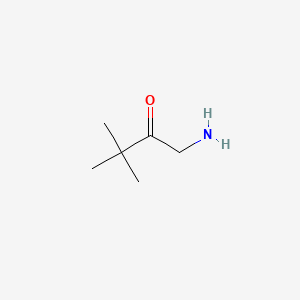
1-Amino-3,3-dimethylbutan-2-one
Overview
Description
1-Amino-3,3-dimethylbutan-2-one, also known as 1-Amino-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H13NO. It is a colorless or light yellow liquid with a distinctive aroma. This compound is miscible with many organic solvents such as alcohols, ethers, and formaldehyde . It is commonly used as an intermediate in organic synthesis and has applications in the fragrance and pharmaceutical industries .
Preparation Methods
1-Amino-3,3-dimethylbutan-2-one is typically synthesized through organic synthesis methods. One common preparation method involves the reaction of butanone with sodium hypochlorite to produce a chlorinated product, which then undergoes nucleophilic substitution to yield the target compound . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Amino-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development and research
Industry: The compound’s unique aroma makes it valuable in the fragrance industry for the production of perfumes and other scented products
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylbutan-2-one involves its interaction with various molecular targets and pathways. As an organic base, it can participate in acid-base reactions and form complexes with other molecules. Its derivatives may interact with enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
1-Amino-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
1-Amino-3,3-dimethyl-2-butanone: A closely related compound with similar properties and applications.
1-Aminopinacolone: Another similar compound used in organic synthesis and research
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in various chemical and industrial processes.
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRUQUJSMFWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330112 | |
| Record name | 1-amino-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-91-2 | |
| Record name | 1-amino-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



